molecular formula C18H20N4O2S B4880873 7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B4880873
M. Wt: 356.4 g/mol
InChI Key: BGTOISNUNTZMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolopyrimidines and related compounds often involves multi-step chemical reactions with specific reagents and conditions to introduce the desired functional groups into the molecular framework. For example, a study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, demonstrating complex reactions to achieve the targeted structures (Abu‐Hashem et al., 2020). These syntheses involve cyclooxygenase inhibition and display analgesic and anti-inflammatory activities, showcasing the compound's potential in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines and similar compounds is characterized by X-ray crystallography, NMR, and mass spectrometry. These techniques provide detailed information on the arrangement of atoms, the presence of functional groups, and the overall three-dimensional shape of the molecule. The structure of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions and Properties

Thiazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and nucleophilic substitution, to introduce or modify functional groups. These reactions are essential for the synthesis of derivatives with specific properties and activities. For instance, the base-catalyzed cyclocondensation of dihydropyrimidine-thiones with ethylacetoacetate yields thiazolopyrimidinone derivatives (Nagarajaiah & Begum, 2015).

Physical Properties Analysis

The physical properties of thiazolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's formulation, storage, and application in research and development. Detailed analysis of physical properties helps in predicting the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of thiazolopyrimidines, including their reactivity, potential as ligands for biological receptors, and interaction with various biomolecules, are of great interest. These properties are key to the compound's biological activities and its potential use in drug design and therapeutic applications. Studies have shown that derivatives of thiazolopyrimidines exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects (Ashok, Holla, & Kumari, 2007).

Mechanism of Action

The mechanism of action of thiazolopyrimidine derivatives is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show promising neuroprotective and anti-inflammatory properties .

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the synthesis of new compounds of this series, including potentially biologically active ones .

properties

IUPAC Name

7-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-24-16-5-3-2-4-15(16)21-8-6-20(7-9-21)13-14-12-17(23)22-10-11-25-18(22)19-14/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOISNUNTZMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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